REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9](=O)[CH2:10][C:11]2[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][CH:12]=2)=[CH:4][CH:3]=1.Cl.CN.[CH2:22]([N:24](CC)CC)C.[BH4-].[Na+]>C(O)C.CC(C)[O-].[Ti+4].CC(C)[O-].CC(C)[O-].CC(C)[O-]>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH:9]([NH:24][CH3:22])[CH2:10][C:11]2[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][CH:12]=2)=[CH:4][CH:3]=1 |f:1.2,4.5,7.8.9.10.11|
|
Name
|
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)CC(CC1=CC=C(C=C1)Cl)=O
|
Name
|
|
Quantity
|
0.65 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
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C(C)O
|
Name
|
|
Quantity
|
1.55 g
|
Type
|
reactant
|
Smiles
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Cl.CN
|
Name
|
|
Quantity
|
3.2 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
6.8 mL
|
Type
|
catalyst
|
Smiles
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CC([O-])C.[Ti+4].CC([O-])C.CC([O-])C.CC([O-])C
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Control Type
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UNSPECIFIED
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Setpoint
|
22 °C
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Type
|
CUSTOM
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Details
|
The resulting mixture was stirred at 22° C. for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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WAIT
|
Details
|
After 6 h at 22° C.
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Duration
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6 h
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was quenched by the addition of 2 N aqueous ammonia (60 ml)
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Type
|
FILTRATION
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Details
|
the resulting precipitate was filtered
|
Type
|
WASH
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Details
|
The combined ether extracts were washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (anhydrous sodium carbonate)
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Type
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CONCENTRATION
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Details
|
concentrated
|
Type
|
DISTILLATION
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Details
|
Distillation of the residue in vacuo
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(CC(CC2=CC=C(C=C2)Cl)NC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.6 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 77.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |